molecular formula C11H15NO3 B6601008 methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate CAS No. 2089257-23-6

methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Cat. No. B6601008
CAS RN: 2089257-23-6
M. Wt: 209.24 g/mol
InChI Key: OHFIIJBMAQGETI-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (MDTC) is an organic compound belonging to the benzoxazole family. It is a colorless crystalline solid that is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the production of pharmaceuticals. MDTC has been studied extensively for its potential applications in scientific research, and its biochemical and physiological effects have been widely investigated.

Scientific Research Applications

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including heterocyclic compounds and polymers. Additionally, it has been used as a catalyst in the production of polymers, and as an intermediate in the production of pharmaceuticals. methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has also been studied for its potential applications in biochemistry and molecular biology, including as a substrate for enzymes and as a tool for the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is not fully understood. It is believed that the compound binds to proteins and other molecules, which can alter their structure and/or function. Additionally, methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been shown to interact with DNA and RNA, and it is believed that these interactions may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, and it has been used in the treatment of a variety of medical conditions, including skin diseases, infections, and cancer. Additionally, methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been shown to have an effect on the nervous system, and it has been used to treat neurological disorders such as anxiety and depression.

Advantages and Limitations for Lab Experiments

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of potential applications in scientific research. Additionally, methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is stable in a variety of solvents and can be stored at room temperature. However, methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is also toxic and should be handled with care. Additionally, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has a wide range of potential applications in scientific research, and there are numerous potential future directions for the compound. These include further exploration of its biochemical and physiological effects, as well as its potential applications in biochemistry and molecular biology. Additionally, methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate could be used to develop new catalysts for the production of polymers and other compounds, and it could be used to study the structure and function of proteins and other molecules. Finally, methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate could be used to develop new therapeutic agents for the treatment of a variety of medical conditions.

Synthesis Methods

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate can be synthesized from a variety of starting materials, including 5-methyl-1,3-dioxane-2-one, dimethyl sulfoxide, and 2,3-dimethyl-1,3-dioxane-2-one. The most commonly used method is the reaction of 5-methyl-1,3-dioxane-2-one with dimethyl sulfoxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature, and the resulting methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is isolated by filtration or recrystallization.

properties

IUPAC Name

methyl 5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2)5-4-8-7(6-11)9(12-15-8)10(13)14-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFIIJBMAQGETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C(=NO2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

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